2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a 2H-1,3-benzodioxol-5-yl group, a 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety, and an N-(2,5-dimethylphenyl)acetamide side chain. The 1,2,4-oxadiazole and benzodioxol groups are pharmacologically significant, often associated with metabolic stability and target binding affinity in medicinal chemistry . The dihydropyridine core may contribute to redox-modulating properties, while the dimethylphenyl acetamide substituent likely enhances lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-14-5-6-15(2)19(9-14)27-22(31)12-30-17(4)10-16(3)23(26(30)32)25-28-24(29-35-25)18-7-8-20-21(11-18)34-13-33-20/h5-11H,12-13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZOHUPXGJWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their integration into the dihydropyridine framework. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions typically involve high temperatures and prolonged reflux periods to ensure complete conversion of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The dihydropyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like KMnO4 or H2O2 , reducing agents like LiAlH4 or NaBH4 , and substitution reagents like halogens or alkylating agents . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and oxadiazole moieties may interact with specific binding sites, while the dihydropyridine core could modulate the activity of ion channels or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Observations :
- The benzodioxol group in the target compound may enhance metabolic stability compared to simpler aryl-substituted oxadiazoles .
- Unlike bedaquiline analogues, which prioritize lipophilic diaryl motifs for mycobacterial membrane penetration, the target compound’s dihydropyridine core could favor interactions with eukaryotic enzymes (e.g., oxidoreductases) .
Methodological Approaches for Comparative Analysis
ChemGPS-NP Profiling
ChemGPS-NP, a computational tool, evaluates chemical space beyond structural similarity. For the target compound:
- Position in Chemical Space : Likely clusters with oxadiazoles and benzodioxol-containing compounds (high similarity in electronic properties).
- Advantage Over Traditional Methods : Identifies functionally analogous compounds missed by fingerprint-based screening (e.g., α-glucosidase inhibitors with divergent scaffolds but similar charge distributions) .
Machine Learning Models (XGBoost)
XGBoost algorithms predict physicochemical and biological properties using molecular descriptors. For the target compound:
- Predicted Properties : High logP (≥3.5) due to dimethylphenyl and benzodioxol groups, suggesting moderate blood-brain barrier permeability.
- RMSE/R² Validation : Models trained on similar heterocycles achieve RMSE <10 and R² >0.9 for solubility and bioactivity predictions, supporting reliable extrapolation .
Challenges in Similarity Assessment
- Divergent Functional Outcomes: Compounds with >85% structural similarity (e.g., bedaquiline vs. its dimethylphenoxy analogues) exhibit vastly different target affinities due to minor stereochemical variations .
- Limitations of Fingerprint-Based Screening : Molecular fingerprints prioritize topological similarity but overlook 3D conformational or electronic properties critical for binding (e.g., benzodioxol’s electron-rich π-system) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
